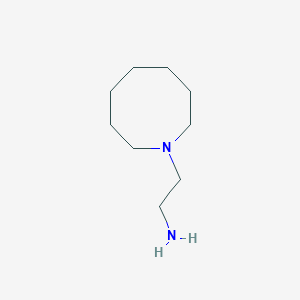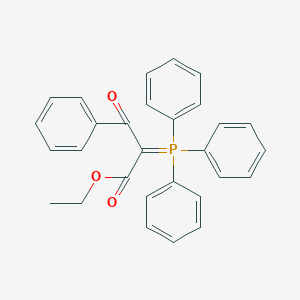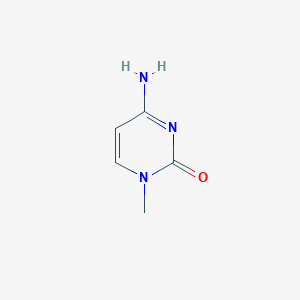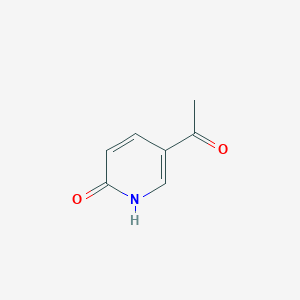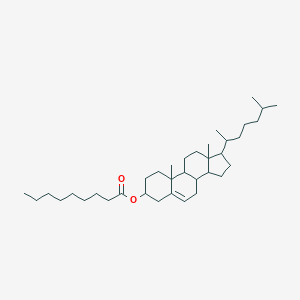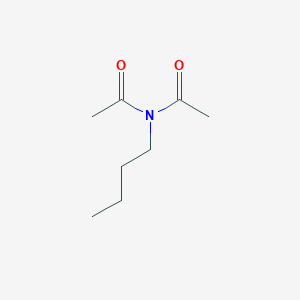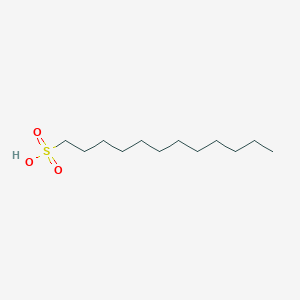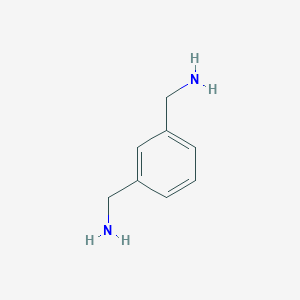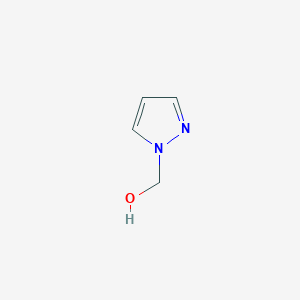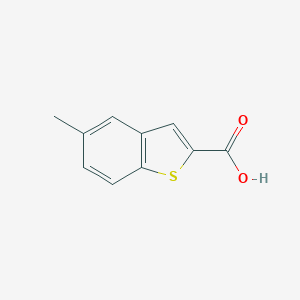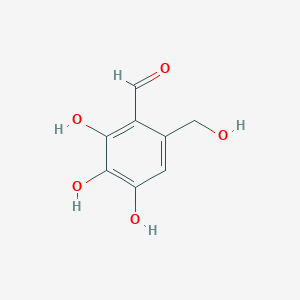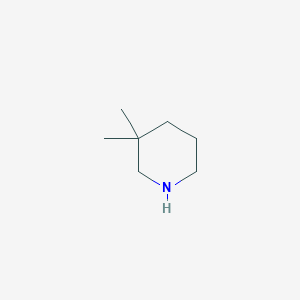
3,3-Dimethylpiperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,3-Dimethylpiperidine and its derivatives involves multiple steps, including the preparation of diastereoisomeric compounds and the strategic introduction of methyl groups. For instance, studies on the synthesis and stereochemistry of related compounds such as 1,3-dimethylpiperidin-4-ols demonstrate complex synthetic routes involving the formation of specific stereoisomers through controlled reactions (Casy & Jeffery, 1972).
Molecular Structure Analysis
Molecular structure and spectroscopic analyses of 3,3-Dimethylpiperidine derivatives reveal detailed insights into their geometric conformations, electronic properties, and vibrational spectra. For example, the molecular structure, NMR, UV–Visible, and vibrational spectroscopic analyses, combined with HOMO, LUMO analysis of specific derivatives, offer a comprehensive understanding of the electronic and structural characteristics of these compounds (Alphonsa et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3,3-Dimethylpiperidine derivatives underscore the reactivity and versatility of these compounds. Research into the synthesis, isostructural packing, and antimicrobial activity of silver(I) coordination compounds with dimethylpiperidine derivatives highlights the potential of these molecules in developing antimicrobial agents (Abu-Youssef et al., 2006).
Physical Properties Analysis
The physical properties of 3,3-Dimethylpiperidine derivatives, including their phase behavior, melting points, and solubility, are critical for their practical applications. Studies on compounds like 1,3-dimethyl-3-silapiperidine reveal the conformational properties and thermodynamic parameters essential for understanding the physical characteristics of these molecules (Shainyan et al., 2013).
Chemical Properties Analysis
The chemical properties of 3,3-Dimethylpiperidine derivatives, such as their reactivity with different reagents, their ability to form complexes with metals, and their behavior in various chemical environments, are of significant interest. Investigations into the reactivity and dimerization of dimethylpiperidine derivatives provide insights into their chemical behavior and potential applications in synthetic chemistry (Shapiro et al., 2000).
Aplicaciones Científicas De Investigación
Pharmaceutical Industry
- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Chemical Engineering
- Summary of Application : A new clean continuous process has been developed for the hydrogenation of 3,5-dimethylpyridine (DPY) to 3,5-dimethylpiperidine (DPI) in the absence of a solvent .
- Methods of Application : A series of Ru/C catalysts were prepared by impregnation method, and their characteristics were studied by BET, ICP, CO chemisorption, XRD, SEM, EDS, TEM, and TG . The effects of active species, load, catalyst carrier, reaction temperature, and pressure on catalytic performance were studied .
- Results or Outcomes : By adjusting the particle size and dosage of the Ru/C catalyst, the influence of internal and external diffusion in the trickle bed reactor (TBR) was basically eliminated . The reaction performance of DPY hydrogenation to DPI in TBR and kettle reactor (KR) was compared, and the superiority of the TBR process was analyzed .
Synthesis of Fluorinated Groups
- Summary of Application : Piperidines are used in the synthesis of fluorinated groups, which are often used in pharmaceuticals and agrochemicals .
- Methods of Application : The rhodium catalyst proved to be more effective when 3-substituted piperidines bearing partially fluorinated groups were synthesized . The reaction took place under milder conditions and required significantly less time .
- Results or Outcomes : The synthesis of 3-substituted piperidines bearing partially fluorinated groups was successful, providing a new method for the synthesis of fluorinated compounds .
Material Science
- Summary of Application : Piperidines, including 3,3-Dimethylpiperidine, are used in the synthesis of polymers . These polymers have various applications in material science, such as in the production of plastics, resins, and fibers .
- Methods of Application : The synthesis of these polymers involves various chemical reactions, including polymerization, where piperidines act as catalysts or reactants .
- Results or Outcomes : The resulting polymers exhibit different properties depending on the specific piperidines used and the conditions of the reactions . These polymers are used in various industries, including automotive, aerospace, and electronics .
Agrochemical Industry
- Summary of Application : Piperidines are used in the agrochemical industry for the synthesis of pesticides . These pesticides are used to control pests that damage crops .
- Methods of Application : The synthesis of these pesticides involves various chemical reactions, where piperidines act as intermediates .
- Results or Outcomes : The resulting pesticides are effective in controlling various pests, thus increasing crop yield .
Safety And Hazards
Direcciones Futuras
Piperidines, including 3,3-Dimethylpiperidine, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODDZJCEADUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152402 | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidine | |
CAS RN |
1193-12-0 | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

